

Isopropyl Benzenesulfonate (CAS 6214-18-2): A Comprehensive Technical Characterization

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Compound of Interest

Compound Name: *Isopropyl benzenesulfonate*

Cat. No.: *B196068*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed characterization of **Isopropyl Benzenesulfonate** (CAS 6214-18-2). It covers the core physicochemical properties, spectroscopic data, and standardized experimental protocols relevant to its synthesis and analysis. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physicochemical Properties

Isopropyl benzenesulfonate is a colorless liquid at room temperature.^{[1][2][3]} It is soluble in organic solvents such as chloroform and ethyl acetate.^{[1][4]} The fundamental physicochemical data are summarized in the table below.

Property	Value	Reference(s)
CAS Registry Number	6214-18-2	[5][6]
Molecular Formula	C ₉ H ₁₂ O ₃ S	[5][6]
Molecular Weight	200.26 g/mol	[5][7][8]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	307.3 °C at 760 mmHg (calculated)	[1]
Density	~1.145 g/cm ³	[7][9]
Refractive Index	~1.502	[1]
Solubility	Soluble in chloroform, ethyl acetate, DMSO, ethanol	[1][10][11]

Spectroscopic Characterization Data

The structural identity of **Isopropyl Benzenesulfonate** is confirmed through various spectroscopic methods. The expected characteristic data are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are characterized by signals corresponding to the isopropyl group and the monosubstituted benzene ring.

¹ H NMR Data (Predicted)				
Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-CH(CH ₃) ₂	~1.3	Doublet	~6.2	6H
-CH(CH ₃) ₂	~4.8	Septet	~6.2	1H
Aromatic C-H (meta, para)	~7.5 - 7.7	Multiplet	-	3H
Aromatic C-H (ortho)	~7.8 - 7.9	Multiplet	-	2H

¹³ C NMR Data (Predicted)	
Assignment	Chemical Shift (δ) ppm
-CH(CH ₃) ₂	~24
-CH(CH ₃) ₂	~75
Aromatic C-H (ortho, meta)	~128 - 129
Aromatic C-H (para)	~133
Aromatic ipso-C	~137

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the sulfonate group.

Infrared (IR) Data (Predicted)		
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2985	Medium	Aliphatic C-H stretch
~1350	Strong	S=O asymmetric stretch
~1180	Strong	S=O symmetric stretch
~1090	Strong	S-O-C stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to fragmentation, primarily through the loss of the isopropyl group.

Mass Spectrometry (MS) Data (Predicted)		
m/z	Relative Intensity	Assignment
200	Low	[M] ⁺
159	High	[M - C ₃ H ₅] ⁺
141	High	[C ₆ H ₅ SO ₂] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and characterization of **Isopropyl Benzenesulfonate**.

Synthesis Protocol

Isopropyl benzenesulfonate is typically synthesized via the esterification of benzenesulfonyl chloride with isopropanol. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

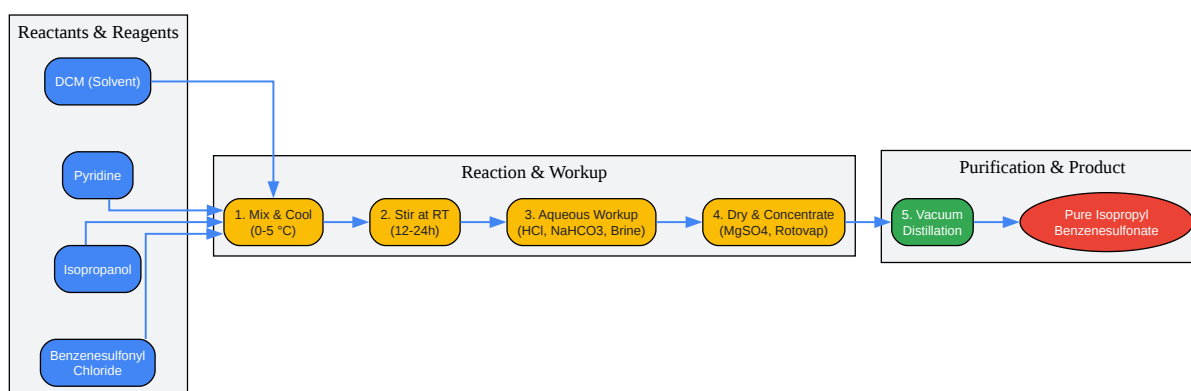
Materials:

- Benzenesulfonyl chloride
- Isopropanol (Propan-2-ol)
- Pyridine
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq) in dichloromethane.
- Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Add isopropanol (1.2 eq) to the solution.
- Slowly add pyridine (1.2 eq) dropwise from a dropping funnel, ensuring the temperature remains below 10 °C.

- Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude oil via vacuum distillation to obtain pure **Isopropyl Benzenesulfonate**.



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Caption: General workflow for the synthesis of **Isopropyl Benzenesulfonate**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural verification.
- Methodology:
 - Prepare the sample by dissolving 5-20 mg of **Isopropyl Benzenesulfonate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[\[6\]](#)
 - Transfer the solution into a 5 mm NMR tube.[\[6\]](#)
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum, followed by the proton-decoupled ^{13}C spectrum using standard instrument parameters.

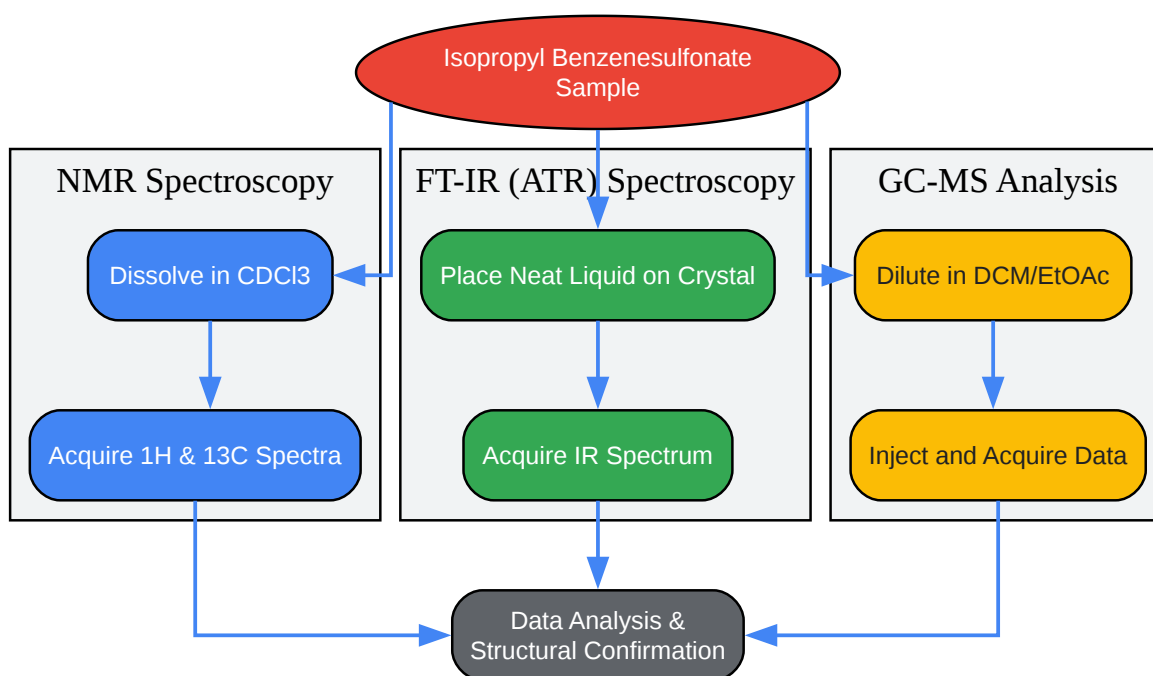
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify characteristic functional group vibrations.
- Methodology (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the empty, clean crystal.[\[12\]](#)
 - Place a single drop of neat **Isopropyl Benzenesulfonate** directly onto the center of the ATR crystal.
 - Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$, typically averaging 16 to 32 scans for a high-quality spectrum.[\[13\]](#)[\[14\]](#)

- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To confirm molecular weight and analyze fragmentation patterns.
- Methodology:
 - Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.^[7]
 - Transfer the solution to a 1.5 mL glass autosampler vial.^[7]
 - Set up the GC-MS method, including parameters for the inlet temperature (e.g., 250 °C), GC oven temperature program (e.g., ramp from 50 °C to 250 °C), and MS scan range (e.g., m/z 40-300).
 - Inject a 1 µL aliquot of the sample into the GC.
 - The instrument will separate components on the GC column, and the eluent will be ionized (typically by Electron Ionization at 70 eV), separated by the mass analyzer, and detected to generate a mass spectrum for the compound peak.^[8]



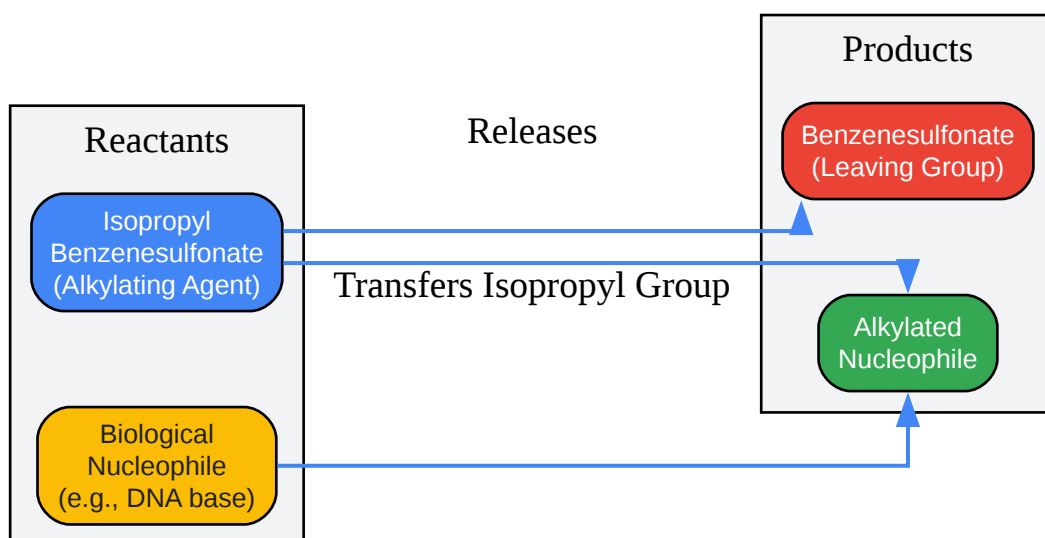
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Caption: Standard analytical workflow for material characterization.

Reactivity and Applications in Drug Development

Isopropyl benzenesulfonate serves as a reactive intermediate in organic synthesis. The benzenesulfonate moiety is an excellent leaving group, making the compound an effective isopropylating agent in nucleophilic substitution reactions.

In the context of drug development, this compound is primarily of interest as a potential genotoxic impurity (GTI).^{[6][9][15][16]} Its synthesis may occur as a side reaction when benzenesulfonic acid or its derivatives are used in processes involving isopropanol as a solvent or reagent. Due to its alkylating nature, it has the potential to react with biological nucleophiles like DNA, necessitating careful control and monitoring in active pharmaceutical ingredient (API) manufacturing.^[16] Its characterization is therefore critical for ensuring the safety and purity of drug substances.



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Caption: Alkylating role of **Isopropyl Benzenesulfonate** with nucleophiles.

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